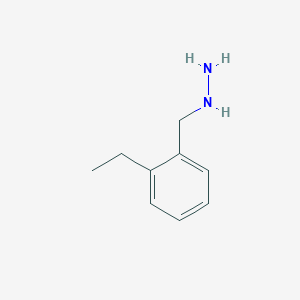![molecular formula C7H9NO3 B15321316 (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of significant interest in medicinal chemistry due to its potential to modulate physicochemical and pharmacokinetic properties of drug candidates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes involving palladium-catalyzed reactions are scalable and can be adapted for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other transition metal catalysts for various transformations. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be used for further chemical modifications and applications.
Applications De Recherche Scientifique
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and studying enzyme interactions.
Medicine: It is explored for its potential in drug development, particularly for modulating drug properties.
Mécanisme D'action
The mechanism of action of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering the conformation of the target molecules. This interaction can lead to changes in biochemical pathways and physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4S)-5-tert-butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid methyl ester: This compound shares a similar bicyclic structure but includes additional functional groups.
7-azabicyclo[2.2.1]heptane-1-carboxylic acid: Another bicyclic compound with a nitrogen atom in the ring system, used as a conformationally restricted analog of proline.
Uniqueness
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific arrangement of atoms and functional groups, which confer distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-5-7(6(10)11)2-1-4(3-7)8-5/h4H,1-3H2,(H,8,9)(H,10,11)/t4-,7-/m0/s1 |
Clé InChI |
AGBCUIFYNLYONY-FFWSUHOLSA-N |
SMILES isomérique |
C1C[C@@]2(C[C@H]1NC2=O)C(=O)O |
SMILES canonique |
C1CC2(CC1NC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


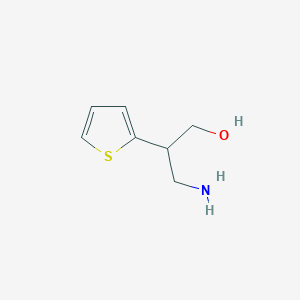
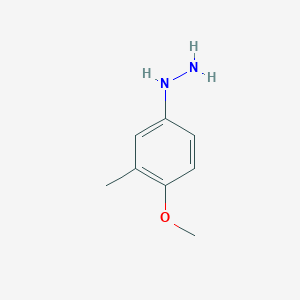
![4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)
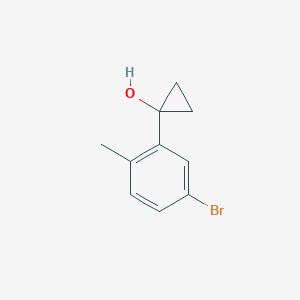
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)

![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)
![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)



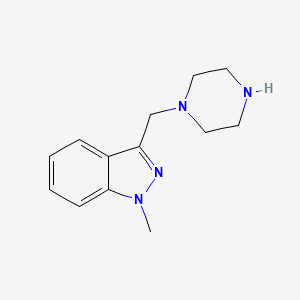
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
